N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c16-11(10-2-1-6-17-10)14-9-3-5-15(8-9)12-13-4-7-18-12/h1-2,4,6-7,9H,3,5,8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLNZXIYWGXMDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CS2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the formation of the pyrrolidine ring, and finally, the thiophene ring is introduced. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for maintaining consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Based on the search results, here's what is known about the applications of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide and related compounds:
General Information
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide is a heterocyclic compound with a thiazole ring, a pyrrolidine moiety, and a thiophene sulfonamide group. It has a complex structure integrating sulfur and nitrogen. This compound is of interest in pharmacology and medicinal chemistry and may be a lead compound for drug development.
Scientific Research Applications and Biological Activities
- Anticancer Properties: N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide can inhibit the growth of pancreatic cancer cells. Compounds containing thiazole and pyrrolidine moieties often display enhanced activity against cancer cell lines.
- Anti-inflammatory agents: N’-(1,3-benzothiazol-2-yl)-arylamides, related compounds, have been evaluated as anti-inflammatory agents.
- Antimicrobial Activity: Related tested compounds showed variable activity against Gram-positive and Gram-negative bacterial strains. 2-Aminothiazole, which contains a thiazole ring, is used in antimicrobial agents.
- Anticonvulsant properties: Thiazole-integrated pyrrolidin-2-one analogues have anticonvulsant properties . Specifically, the pyrrolidine ring attached to the thiazole moiety may enhance anticonvulsant activity .
Reactions
- N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide primarily involves nucleophilic substitutions and electrophilic additions. The sulfonamide group can participate in reactions typical of sulfonamides. These reactions are essential for modifying the compound to enhance its biological activity or synthesize derivatives with improved properties.
Other related compounds
- N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-4-(thiophen-3-yl)benzamide incorporates functional groups of interest in medicinal chemistry. Thiazole and thiophene rings contribute to potential pharmacological properties. Compounds containing thiazole and thiophene moieties have exhibited biological activities.
Mechanism of Action
The mechanism of action of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
N-(5-R-Benzyl-1,3-thiazol-2-yl)thiophene-2-carboxamide Derivatives (5a–h, 6a–f)
- Structure : These derivatives replace the pyrrolidine-thiazole moiety with a benzyl-thiazole group. For example, 5f (N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide) incorporates a dichlorobenzyl substituent .
- Activity: Compound 5f demonstrated significant cytotoxic and cytostatic effects in anticancer assays, outperforming non-halogenated analogs. The electron-withdrawing chlorine atoms likely enhance binding to cellular targets .
3-(3-Methylthiophen-2-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propanamide (BK64139)
- Structure : This analog replaces the thiophene-2-carboxamide with a propanamide spacer (C15H19N3OS2, MW 321.46) .
- Key Difference : The elongated propanamide chain could alter pharmacokinetics, such as solubility or membrane permeability, compared to the carboxamide-linked target compound.
N-(3-(2-Oxopropyl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide
Triazole-Containing Analogs
- Example : N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide introduces a triazole ring, which may improve hydrogen-bonding capacity .
- Activity : Triazole derivatives are frequently explored for antimicrobial activity, suggesting a divergent therapeutic profile compared to thiazole-focused compounds .
Physicochemical Properties
Biological Activity
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its anticancer and antimicrobial properties, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazole ring, a pyrrolidine moiety, and a thiophene carboxamide structure. The presence of these functional groups contributes to its diverse biological activities. The molecular formula indicates a complex arrangement that integrates sulfur and nitrogen, which are crucial for its reactivity and interaction with biological targets.
1. Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that this compound inhibited the growth of pancreatic cancer cells, showcasing its potential as an anticancer agent.
Table 1: Anticancer Activity Overview
| Compound Name | Activity | Cell Line Tested | IC50 Value (µg/mL) |
|---|---|---|---|
| This compound | Growth inhibition | Pancreatic cancer | Not specified |
| Compound A | Cytotoxicity | Jurkat cells | 1.61 ± 1.92 |
| Compound B | Cytotoxicity | HT-29 cells | 1.98 ± 1.22 |
The structure activity relationship (SAR) analysis suggests that compounds with thiazole and pyrrolidine moieties often display enhanced cytotoxicity against various cancer cell lines due to their ability to interact with critical cellular pathways involved in proliferation and survival .
2. Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promise in antimicrobial applications. The thiazole and thiophene groups contribute to its effectiveness against both Gram-positive and Gram-negative bacterial strains.
Table 2: Antimicrobial Activity Overview
| Compound Name | Activity | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus | Not specified |
| Compound C | Antibacterial | E. coli | MIC: 10 µg/mL |
| Compound D | Antifungal | Candida albicans | MIC: 5 µg/mL |
The antimicrobial activity is attributed to the ability of the compound to disrupt bacterial cell wall synthesis or interfere with critical metabolic pathways .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific proteins or enzymes involved in cell signaling pathways. Molecular dynamics simulations have indicated potential binding sites on target proteins that could be exploited for drug design.
Case Studies
Several studies have highlighted the efficacy of compounds similar to this compound:
- Anticonvulsant Activity : Compounds structurally related to this compound have demonstrated anticonvulsant properties in animal models, suggesting a potential for neurological applications .
- Cytotoxicity Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins .
Q & A
Q. What are common synthetic routes for N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Thiophene Functionalization : Friedel-Crafts acylation introduces the thiophene-2-carbonyl group (e.g., using thiophene and acyl chloride) .
- Pyrrolidine-Thiazole Formation : Cyclization of precursors (e.g., 1,3-thiazol-2-yl derivatives) under acidic/basic conditions to form the pyrrolidin-3-yl backbone .
- Amide Coupling : Reaction of intermediates with oxalyl chloride or carbodiimide-based reagents to form the final carboxamide linkage .
Example conditions: Reflux in acetonitrile for 1–3 hours with stoichiometric control to minimize byproducts .
Q. Which techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves 3D conformation and bond angles (e.g., dihedral angles between thiophene and pyrrolidine rings). SHELX software (SHELXL/SHELXS) is widely used for refinement .
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., thiazole C-H signals at δ 7.2–8.1 ppm, pyrrolidine protons at δ 3.0–4.0 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₃H₁₃N₃OS₂: 307.04) .
Q. What pharmacological targets are associated with this compound?
- Methodological Answer :
- Enzyme Inhibition : Analogous thiazole-pyrrolidine derivatives act as ATPase inhibitors (e.g., Camibirstatum in targets tumorigenic pathways) .
- Receptor Antagonism : Similar structures (e.g., filapixantum in ) antagonize purinoreceptors, suggesting potential for inflammatory/neurological studies .
Advanced Questions
Q. How can researchers optimize synthetic yield while minimizing side reactions?
- Methodological Answer :
- Catalyst Screening : Use Lewis acids (e.g., AlCl₃) in Friedel-Crafts steps to enhance acylation efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) improve cyclization kinetics; reflux times ≤1 hour reduce decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product with >95% purity .
Q. How to resolve contradictions in crystallographic data during structural validation?
- Methodological Answer :
- Data Validation Tools : SHELXL’s built-in checks (e.g., ADDSYM for symmetry, TWINABS for twinning) identify overlooked symmetry or disorder .
- Cross-Validation : Compare experimental data (e.g., bond lengths/angles) with DFT-calculated parameters (B3LYP/6-31G* basis set) .
Example: Discrepancies in C–S bond lengths (~1.70–1.74 Å) may indicate torsional strain; refine using restraints .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Functional Group Modulation : Replace thiophene with furan/isoxazole to assess electronic effects on bioactivity .
- Bioisosteric Replacement : Substitute the pyrrolidine-thiazole moiety with morpholine () or piperidine derivatives to probe steric tolerance .
- In Silico Docking : Use AutoDock Vina to predict binding affinity toward targets like NEK2 kinase (see for analogous inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
